(S)-Acebutolol Demonstrates Predominant Plasma Exposure and Reduced Oral Clearance Relative to (R)-Acebutolol in Humans
In healthy human subjects administered 200 mg oral racemic acebutolol, (S)-acebutolol (S-AC) exhibited significantly higher plasma exposure and lower oral clearance compared to (R)-acebutolol (R-AC). The AUC S:R ratio was 1.20 ± 0.1, indicating 20% greater systemic exposure to the pharmacologically active (S)-enantiomer [1]. Oral clearance of R-AC (106 ± 30 L/h) was 22% greater than that of S-AC (87 ± 22 L/h), reflecting stereoselective first-pass metabolism that preferentially eliminates the inactive (R)-enantiomer [1].
| Evidence Dimension | Systemic exposure and elimination |
|---|---|
| Target Compound Data | S-AC: AUC S:R ratio 1.20 ± 0.1; oral clearance 87 ± 22 L/h |
| Comparator Or Baseline | R-AC: AUC S:R ratio 1.00 (reference); oral clearance 106 ± 30 L/h |
| Quantified Difference | 20% higher AUC; 22% lower oral clearance for S-AC |
| Conditions | 12 healthy human subjects; single oral dose 200 mg racemic AC; plasma collected over 24 h; stereospecific HPLC assay |
Why This Matters
This stereoselective pharmacokinetic profile quantifies the disproportionate systemic availability of the active (S)-enantiomer, establishing the requirement for enantiopure (S)-acebutolol in analytical and pharmacokinetic studies.
- [1] Piquette-Miller M, Foster RT, Kappagoda CT, Jamali F. Pharmacokinetics of acebutolol enantiomers in humans. J Pharm Sci. 1991;80(4):313-316. doi:10.1002/jps.2600800405. PMID: 1865329. View Source
